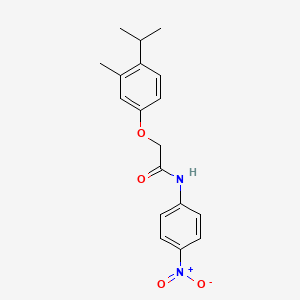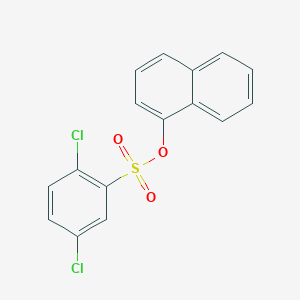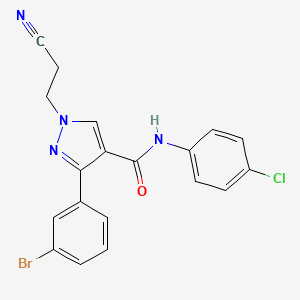![molecular formula C20H16N2O5 B4954899 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid, also known as FMA-1, is a chemical compound that has been found to have potential therapeutic benefits in the field of cancer treatment. It is a member of the family of compounds known as benzamides, which have been shown to have anti-tumor properties. In
Mécanisme D'action
The exact mechanism of action of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to have anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid for lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or animals. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid. One area of interest is in the development of new analogs of this compound that may have improved anti-tumor properties. Another area of interest is in the investigation of the potential use of this compound in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
The synthesis of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid involves several steps. First, 2-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoyl chloride to form the intermediate compound, which is then reacted with formaldehyde to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid has been the subject of several studies investigating its potential therapeutic benefits in the field of cancer treatment. In one study, this compound was found to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study found that this compound was able to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-[[[3-(furan-2-carbonylamino)benzoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18(21-12-13-6-8-14(9-7-13)20(25)26)15-3-1-4-16(11-15)22-19(24)17-5-2-10-27-17/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJJUBTQPVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)

![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)

![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)


